Diethyl {[(2-carbamoylphenyl)amino]methylidene}propanedioate
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Overview
Description
1,3-DIETHYL 2-{[(2-CARBAMOYLPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-{[(2-CARBAMOYLPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE typically involves multi-step organic reactions. One common method includes the condensation of diethyl malonate with an appropriate amine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include steps for solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-{[(2-CARBAMOYLPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-DIETHYL 2-{[(2-CARBAMOYLPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-{[(2-CARBAMOYLPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-DIETHYL 2-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE
- 1,3-DIETHYL 2-{[(2-BENZOYLPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE
- 1,3-DIETHYL 2-{[(2-CARBOXYLPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE
Uniqueness
1,3-DIETHYL 2-{[(2-CARBAMOYLPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H18N2O5 |
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Molecular Weight |
306.31 g/mol |
IUPAC Name |
diethyl 2-[(2-carbamoylanilino)methylidene]propanedioate |
InChI |
InChI=1S/C15H18N2O5/c1-3-21-14(19)11(15(20)22-4-2)9-17-12-8-6-5-7-10(12)13(16)18/h5-9,17H,3-4H2,1-2H3,(H2,16,18) |
InChI Key |
AILWLKSONMTPEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1C(=O)N)C(=O)OCC |
Origin of Product |
United States |
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